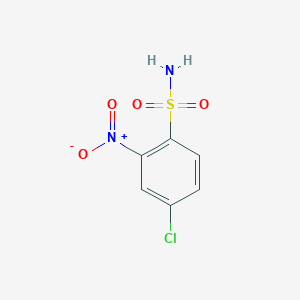

4-Chloro-2-nitrobenzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQQUXGKXVOXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160703 | |

| Record name | 4-Chloro-2-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13852-81-8 | |

| Record name | 4-Chloro-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13852-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013852818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13852-81-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-nitrobenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8M2G6K5SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of 4-chloro-2-nitrobenzenesulfonamide from 2-nitrochlorobenzene"

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-nitrobenzenesulfonamide from 2-Nitrochlorobenzene

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 4-chloro-2-nitrobenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery.[1][2] The process originates from the readily available starting material, 2-nitrochlorobenzene (also known as ortho-chloro-nitrobenzene).[3] The synthesis is delineated as a robust two-step process: (1) the electrophilic chlorosulfonation of 2-nitrochlorobenzene to yield the key intermediate, 4-chloro-2-nitrobenzenesulfonyl chloride, and (2) the subsequent nucleophilic substitution (amination) to produce the target sulfonamide. This document furnishes detailed experimental protocols, explains the underlying chemical principles, addresses critical safety considerations, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance of 4-Chloro-2-nitrobenzenesulfonamide

4-Chloro-2-nitrobenzenesulfonamide is a key organic building block whose structural features—a reactive sulfonamide group and strategically positioned nitro and chloro substituents—make it a versatile precursor for more complex molecules.[4] Its utility is particularly pronounced in the development of pharmaceutical agents. For instance, it serves as a crucial intermediate in the synthesis of small molecule inhibitors targeting anti-apoptotic proteins like the Bcl-2 family, which are significant in cancer research.[2] The precise and efficient synthesis of this compound is therefore of paramount importance to researchers in drug development and fine chemical manufacturing.

Overall Synthetic Strategy

The conversion of 2-nitrochlorobenzene to 4-chloro-2-nitrobenzenesulfonamide is achieved through a sequential two-stage synthetic route. The initial reactant, 2-nitrochlorobenzene, is an organic compound that serves as a precursor for various syntheses in industrial chemistry.[3][5]

Stage 1: Chlorosulfonation. 2-nitrochlorobenzene is reacted with chlorosulfonic acid in an electrophilic aromatic substitution reaction.

Stage 2: Amination. The resulting 4-chloro-2-nitrobenzenesulfonyl chloride is then reacted with an ammonia source to form the final sulfonamide product.

Caption: High-level workflow for the synthesis of 4-chloro-2-nitrobenzenesulfonamide.

Part 1: Synthesis of 4-Chloro-2-nitrobenzenesulfonyl Chloride

This initial step is a critical electrophilic aromatic substitution reaction where the sulfonyl chloride group is introduced onto the benzene ring of 2-nitrochlorobenzene.

Mechanistic Rationale and Regioselectivity

The chlorosulfonation of 2-nitrochlorobenzene is governed by the directing effects of the substituents already present on the aromatic ring.

-

Nitro Group (-NO₂): This is a powerful deactivating and meta-directing group due to its strong electron-withdrawing nature.

-

Chloro Group (-Cl): This is a deactivating but ortho, para-directing group. Its inductive effect withdraws electron density, but its lone pairs can donate electron density via resonance to the ortho and para positions.

When both groups are present, their directing effects must be considered in concert. The incoming electrophile (SO₃H⁺, derived from chlorosulfonic acid) will preferentially add to the position that is least deactivated and sterically accessible. The position para to the chlorine atom (C4) is activated by the chlorine's resonance effect and is meta to the nitro group. This convergence of directing influences strongly favors the substitution at the C4 position, leading to the desired 4-chloro-2-nitrobenzenesulfonyl chloride intermediate.[6]

Caption: Simplified mechanism of electrophilic chlorosulfonation.

Critical Experimental Parameters

Based on established methodologies, several factors are crucial for achieving high yield and purity.[6][7]

-

Molar Ratio of Reactants: An excess of chlorosulfonic acid is required to act as both the reagent and the solvent. A molar ratio of approximately 4 to 5 moles of chlorosulfonic acid for every mole of 2-nitrochlorobenzene is optimal.[6][7]

-

Temperature Control: The reaction is temperature-sensitive. It should be initiated at a moderate temperature (around 100°C) and then gradually increased. Exceeding 130-140°C can lead to decomposition and the formation of colored impurities.[6] A stepwise increase in temperature (e.g., 100°C for one hour, then 110°C, 120°C, and finally 130°C) ensures a controlled reaction, as indicated by the steady evolution of hydrogen chloride gas.[6][7]

-

Reaction Time: A total reaction time of 4 to 6 hours is typically required for the reaction to proceed to completion.[6][7]

Detailed Experimental Protocol: Chlorosulfonation

WARNING: Chlorosulfonic acid is extremely corrosive, reacts violently with water, and releases toxic fumes.[8][9] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant suit, gloves, face shield, and safety goggles.[10][11] Emergency shower and eyewash stations must be readily accessible.[8][11]

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber to neutralize the evolving HCl gas.

-

Charging Reagents: In the flask, charge 656 parts by weight (approx. 5 moles) of 90.5% chlorosulfonic acid.[6]

-

Addition of Substrate: While stirring, slowly add 200 parts by weight (approx. 1.25 moles) of 2-nitrochlorobenzene to the chlorosulfonic acid.[6]

-

Reaction Execution:

-

Gradually heat the mixture to 100°C. A significant evolution of hydrogen chloride gas will begin.[6]

-

Maintain the temperature at 100°C for one hour.

-

Increase the temperature to 110°C and hold for one hour.

-

Increase the temperature to 120°C and hold for one hour.[6]

-

Finally, increase the temperature to 130°C and maintain for an additional three hours to complete the reaction.[6]

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto a slurry of crushed ice and water with vigorous stirring. This step is highly exothermic and must be done cautiously.

-

The product will precipitate as a solid.

-

Filter the solidified product using a Büchner funnel and wash thoroughly with cold water to remove any residual acid.

-

-

Purification: The crude product can be recrystallized from a low-polarity solvent like petroleum ether to achieve high purity.[7] Dry the purified product under vacuum.

Part 2: Synthesis of 4-Chloro-2-nitrobenzenesulfonamide

The second stage involves the conversion of the sulfonyl chloride intermediate into the desired sulfonamide via amination. This is a standard nucleophilic substitution reaction at the sulfonyl group.

Mechanistic Rationale

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ammonia (NH₃), being a good nucleophile, attacks this electrophilic sulfur atom. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide C-S-N bond.

Detailed Experimental Protocol: Amination

-

Setup: In a flask equipped with a stirrer and placed in an ice bath, suspend the purified 4-chloro-2-nitrobenzenesulfonyl chloride (1 mole equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Addition of Ammonia: Slowly add an excess of concentrated aqueous ammonium hydroxide (NH₄OH) (approx. 3-4 mole equivalents) to the stirred suspension while maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to stir vigorously in the ice bath for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.

-

Work-up and Isolation:

-

If a biphasic mixture is present, separate the organic layer. If the product precipitates, filter the solid.

-

If the product is in an organic layer, wash it sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-nitrobenzenesulfonamide.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Data Summary and Characterization

The physical and chemical properties of the key compounds in this synthesis are summarized below.

| Compound | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2-Nitrochlorobenzene | 157.55 | Yellow crystalline solid[3] | 88-73-3[3] |

| 4-Chloro-2-nitrobenzenesulfonyl Chloride | 256.06 | Solid | 4533-96-4[12] |

| 4-Chloro-2-nitrobenzenesulfonamide | 236.63 | Solid | 13852-81-8[1] |

The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques such as:

-

¹H NMR Spectroscopy: To confirm the aromatic substitution pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (sulfonamide N-H stretches, S=O stretches, and NO₂ stretches).[7]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

This guide details a reliable and well-documented two-step synthesis for preparing 4-chloro-2-nitrobenzenesulfonamide from 2-nitrochlorobenzene. By carefully controlling critical parameters such as reactant stoichiometry and reaction temperature, and by adhering to stringent safety protocols, researchers can effectively produce this valuable chemical intermediate. The methodology presented is rooted in established chemical principles and supported by peer-reviewed literature and patents, providing a trustworthy foundation for laboratory-scale synthesis and process development.

References

-

2-Nitrochlorobenzene. (n.d.). In Wikipedia. Retrieved from [Link]

- Chlorosulfonic Acid Safety and Handling. (n.d.). DuPont. Retrieved from a source discussing safety precautions for chlorosulfonic acid.

-

Chlorosulfonic Acid Technical Data Sheet. (n.d.). Atul Ltd. Retrieved from [Link]

-

Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024, April 10). SlideServe. Retrieved from [Link]

-

4-Chloro-2-nitrobenzenesulfonamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Hazard Summary: Chlorosulphonic Acid. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Chlorosulfonic Acid for Synthesis MSDS. (2019, January 7). Loba Chemie. Retrieved from [Link]

-

2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. NCBI Bookshelf. Retrieved from [Link]

-

Synthesis of 2-chloronitrobenzene. (n.d.). PrepChem.com. Retrieved from [Link]

-

How can one prepare O-Nitrochlorobenzene from benzene? (2018, September 10). Quora. Retrieved from [Link]

- How are nitrochlorobenzene and chlorobenzene sulphonic acid prepared from chlorobenzene? (n.d.). Allen.

-

Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]

-

m-CHLORONITROBENZENE. (n.d.). Organic Syntheses. Retrieved from [Link]

- Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. (1988). German Patent DE3714611A1. Google Patents.

- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984). European Patent EP 0110559 A1. Google Patents.

- Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene. (1986). German Patent DE3501754A1. Google Patents.

-

The Role of 4-Chloro-3-nitrobenzenesulfonamide in Novel Drug Discovery. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]

- Process for the removal of nitrobenzenesulfonyl. (2003). European Patent EP1321454A1. Google Patents.

- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (1950). US Patent 2511547A. Google Patents.

- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1985). US Patent 4528143A. Google Patents.

- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1987). European Patent EP0110559B1. Google Patents.

-

Preparation of 4-chloro-3-nitrobenzenesulfonic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

2-chloro-4-nitrobenzenesulfonyl chloride. (n.d.). ChemSynthesis. Retrieved from [Link]

- Preparation of 4-chloro-2-nitrophenol. (2009). Chinese Patent CN101481311A. Google Patents.

-

Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (2010). ResearchGate. Retrieved from [Link]

-

4-Chloro-2-nitrophenylsulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. macro.lsu.edu [macro.lsu.edu]

- 9. atul.co.in [atul.co.in]

- 10. slideserve.com [slideserve.com]

- 11. nj.gov [nj.gov]

- 12. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-nitrobenzenesulfonamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-chloro-2-nitrobenzenesulfonamide, a key chemical intermediate. Delving into its synthesis, physicochemical properties, and diverse applications, this document serves as a critical resource for professionals in the fields of chemical research and pharmaceutical development.

Core Properties and Identification

4-Chloro-2-nitrobenzenesulfonamide is a sulfonamide compound characterized by the presence of a chloro, a nitro, and a sulfonamide group attached to a benzene ring. These functional groups impart distinct chemical properties that make it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 13852-81-8 |

| Molecular Formula | C₆H₅ClN₂O₄S |

| Molecular Weight | 236.63 g/mol [1] |

| Appearance | Powder[1] |

| Purity | Min. 95%[1] |

Synthesis and Reaction Mechanism

The primary route for the synthesis of 4-chloro-2-nitrobenzenesulfonamide involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with ammonia. This reaction is a nucleophilic acyl substitution where the ammonia molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The general mechanism for this synthesis is outlined below. The lone pair of electrons on the nitrogen atom of ammonia initiates a nucleophilic attack on the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the sulfonamide.

Sources

An In-depth Technical Guide to the Solubility of 4-chloro-2-nitrobenzenesulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 4-chloro-2-nitrobenzenesulfonamide in various organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to generate and interpret high-quality solubility data. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss thermodynamic models for data correlation and prediction. This guide is designed to be a self-validating system, enabling users to confidently assess the solubility of 4-chloro-2-nitrobenzenesulfonamide to support their research and development endeavors.

Introduction: The Significance of Solubility

4-Chloro-2-nitrobenzenesulfonamide is a sulfonamide-containing aromatic compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the solubility of such molecules is paramount for several reasons:

-

Drug Development: For a compound to be a viable drug candidate, it must exhibit appropriate solubility in physiological media and in solvents used during formulation. Poor solubility can lead to low bioavailability and hinder therapeutic efficacy.

-

Process Chemistry: In the synthesis and purification of chemical compounds, solvent selection is critical. Knowledge of solubility in different organic solvents allows for the optimization of reaction conditions, crystallization processes, and purification methods.

-

Analytical Chemistry: The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the analyte to be soluble in the mobile phase.

The molecular structure of 4-chloro-2-nitrobenzenesulfonamide, with its polar sulfonamide and nitro groups, and a less polar chlorobenzene ring, suggests a nuanced solubility profile that will be highly dependent on the choice of solvent.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. At a given temperature and pressure, a saturated solution exists when the chemical potential of the solid solute is equal to the chemical potential of the dissolved solute. This equilibrium is dictated by the interplay of several factors:

-

"Like Dissolves Like": This adage is a simplified but useful starting point. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. 4-Chloro-2-nitrobenzenesulfonamide possesses both polar (sulfonamide, nitro group) and nonpolar (chlorobenzene ring) characteristics, making its solubility dependent on the overall polarity of the solvent.

-

Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The strength and nature of these forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) are critical. The sulfonamide group is capable of both donating and accepting hydrogen bonds, which will significantly influence its solubility in protic solvents (e.g., alcohols) and aprotic polar solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[1] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

Quantitative Solubility Profile of 4-chloro-2-nitrobenzenesulfonamide

Therefore, this guide provides a template for researchers to populate with their own experimentally determined data. The following table is structured to facilitate a systematic study of the compound's solubility.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Notes |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined | Expected to be a good solvent. |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined | Solubility likely to be slightly lower than in methanol. |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined | The precursor, 4-chloro-2-nitrobenzenesulfonyl chloride, is soluble in acetone.[1] |

| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined | Moderate solubility expected. |

| Dichloromethane | Polar Aprotic | 25 | Data to be determined | Data to be determined | Lower solubility expected compared to more polar solvents. |

| Chloroform | Polar Aprotic | 25 | Data to be determined | Data to be determined | Similar to dichloromethane. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | Data to be determined | Expected to be a very good solvent due to its high polarity and hydrogen bond accepting ability. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined | Expected to be an excellent solvent. The precursor is soluble in DMSO.[1] |

| Toluene | Nonpolar | 25 | Data to be determined | Data to be determined | Low solubility expected. |

| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined | Very low to negligible solubility expected. |

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of 4-chloro-2-nitrobenzenesulfonamide using the isothermal saturation (shake-flask) method, a widely accepted and reliable technique.

Materials and Equipment

-

4-chloro-2-nitrobenzenesulfonamide (high purity)

-

Organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-chloro-2-nitrobenzenesulfonamide to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, but the optimal time should be determined by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and analyzing them until the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

HPLC-UV Method: This is the preferred method for its specificity and sensitivity. A calibration curve should be prepared using standard solutions of 4-chloro-2-nitrobenzenesulfonamide of known concentrations. The concentration of the analyte in the sample can then be determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectroscopy can be a simpler alternative. A calibration curve of absorbance versus concentration should be prepared.

-

Calculate the concentration of 4-chloro-2-nitrobenzenesulfonamide in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Isothermal Saturation Solubility Determination Workflow.

Thermodynamic Modeling of Solubility

Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be used to correlate the data and to predict solubility at other temperatures. These models provide a deeper understanding of the dissolution process.

The van't Hoff Equation

The relationship between solubility and temperature can often be described by the van't Hoff equation, which relates the change in the natural logarithm of the mole fraction solubility (ln x) to the reciprocal of the absolute temperature (1/T):

d(ln x)/d(1/T) = -ΔHsol/R

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

ΔHsol is the molar enthalpy of solution

-

R is the ideal gas constant

By plotting ln x versus 1/T, a linear relationship is often observed, from which the enthalpy of solution can be determined from the slope.

The Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to correlate solubility data with temperature:

ln x = A + B/T + C ln(T)

where A, B, and C are empirical parameters obtained by fitting the experimental data. This model is often more accurate than the simple van't Hoff equation, especially over a wider temperature range.

Logical Relationship of Solubility Factors

Caption: Key Factors Influencing Solubility.

Conclusion

References

-

Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Raevsky, O. A. (2008). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Chemical & Engineering Data, 53(10), 2357-2363. [Link]

-

Solubility of Things. (n.d.). 4-Chloro-2-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Kodide, K., Asadi, P., & Thati, J. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5385-5395. [Link]

-

Li, Q., Li, Z., Liu, Z., & Wang, J. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(8), 2439-2448. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Larsson, J. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Anand, O., Yu, L. X., Conner, D. P., & Davit, B. M. (2011). Dissolution testing for generic drugs: an FDA perspective. The AAPS journal, 13(3), 328–335. [Link]

-

Königsberger, E., Königsberger, L. C., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381-385. [Link]

- Yalkowsky, S. H., & He, Y. (2003).

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-chloro-2-nitrobenzenesulfonamide

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-chloro-2-nitrobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for spectral predictions, offers a thorough interpretation of anticipated chemical shifts and coupling constants, and presents a standardized protocol for acquiring such spectra. Our approach is grounded in established principles of NMR spectroscopy and data from analogous chemical structures.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 4-chloro-2-nitrobenzenesulfonamide, with its distinct electronic landscape shaped by chloro, nitro, and sulfonamide substituents, NMR serves as a powerful tool for unambiguous structural confirmation.

The aromatic region of the ¹H NMR spectrum, typically between 6.5 and 8.5 ppm, is particularly informative for substituted benzenes, revealing the number and relative positions of substituents through characteristic splitting patterns and chemical shifts.[2][3] Similarly, ¹³C NMR provides insights into the carbon framework, with chemical shifts influenced by hybridization and the electronegativity of attached groups.[4]

Molecular Structure and Predicted Spectral Features

The structure of 4-chloro-2-nitrobenzenesulfonamide dictates a specific set of NMR signals. The benzene ring is substituted with three groups: a chloro group at position 4, a nitro group at position 2, and a sulfonamide group at position 1. This substitution pattern renders all three aromatic protons and all six aromatic carbons chemically distinct.

Figure 1: Molecular structure and atom numbering of 4-chloro-2-nitrobenzenesulfonamide.

¹H NMR Spectral Analysis (Predicted)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-5, and H-6. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding (downfield shift) of nearby protons, particularly the ortho proton H-3 and the para proton H-5.[5][6] The chloro (-Cl) and sulfonamide (-SO₂NH₂) groups are also electron-withdrawing.

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the chloro group. It is expected to be the most deshielded proton, appearing as a doublet due to coupling with H-5 (a small meta coupling, J ≈ 2-3 Hz).

-

H-5: This proton is ortho to the chloro group and meta to both the nitro and sulfonamide groups. It will be deshielded and is expected to appear as a doublet of doublets due to coupling with H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).

-

H-6: This proton is ortho to the sulfonamide group and para to the chloro group. It will be deshielded and is expected to appear as a doublet due to ortho coupling with H-5 (J ≈ 8-9 Hz).

-

-SO₂NH₂ protons: The two protons of the sulfonamide group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | d | Jmeta (H3-H5) ≈ 2-3 |

| H-5 | 7.8 - 8.0 | dd | Jortho (H5-H6) ≈ 8-9, Jmeta (H5-H3) ≈ 2-3 |

| H-6 | 7.6 - 7.8 | d | Jortho (H6-H5) ≈ 8-9 |

| -NH₂ | 7.0 - 7.5 (broad) | s | - |

Table 1: Predicted ¹H NMR Spectral Data for 4-chloro-2-nitrobenzenesulfonamide.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The chemical shifts are influenced by the attached substituents. Carbons bearing electron-withdrawing groups will be shifted downfield.

-

C-1 (ipso-carbon to -SO₂NH₂): This carbon will be deshielded due to the attached sulfonamide group.

-

C-2 (ipso-carbon to -NO₂): The strong electron-withdrawing nature of the nitro group will cause a significant downfield shift for this carbon.

-

C-3: This carbon is ortho to the nitro group and will be deshielded.

-

C-4 (ipso-carbon to -Cl): The chloro group will cause a downfield shift for this carbon.

-

C-5: This carbon is ortho to the chloro group and will be influenced by its electronegativity.

-

C-6: This carbon is ortho to the sulfonamide group and will be deshielded.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 140 - 145 |

| C-2 | 148 - 152 |

| C-3 | 125 - 130 |

| C-4 | 135 - 140 |

| C-5 | 128 - 133 |

| C-6 | 120 - 125 |

Table 2: Predicted ¹³C NMR Spectral Data for 4-chloro-2-nitrobenzenesulfonamide.

Experimental Protocol for NMR Acquisition

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 4-chloro-2-nitrobenzenesulfonamide.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for sulfonamides. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the sulfonamide group.

-

Concentration: Weigh approximately 5-10 mg of 4-chloro-2-nitrobenzenesulfonamide and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing.

NMR Spectrometer Setup and Data Acquisition

Figure 2: Standard workflow for NMR data acquisition and analysis.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Width (pw): Calibrate a 90° pulse width.

-

Relaxation Delay (d1): Use a delay of 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Mode: Acquire the spectrum in a proton-decoupled mode to obtain singlets for each carbon.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

-

Number of Scans (ns): A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

-

Analysis:

-

Peak Picking: Identify the chemical shifts of all peaks.

-

Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Coupling Constant Measurement: Measure the J-coupling constants from the splitting patterns in the ¹H NMR spectrum.

-

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-chloro-2-nitrobenzenesulfonamide. The predicted chemical shifts and coupling patterns are based on the well-established electronic effects of the chloro, nitro, and sulfonamide substituents on the benzene ring. The provided experimental protocol outlines a standard procedure for obtaining high-quality NMR data for this and similar compounds. As a self-validating system, the congruence between the predicted and experimentally obtained spectra would provide strong evidence for the correct structural assignment. This detailed spectral interpretation is crucial for researchers in medicinal chemistry and drug development where unambiguous structural characterization is paramount.

References

-

PubChem. (n.d.). 4-Chloro-2-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link][7]

-

ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link][1]

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link][3]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][4]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link][6]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Field, L. D., Li, H., & Magill, A. M. (2007).

Sources

- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-Chloro-2-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 83773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ekwan.github.io [ekwan.github.io]

A Guide to the Mechanism of 4-Chloro-2-nitrobenzenesulfonamide: A Versatile Reagent in Modern Amine Synthesis

This technical guide provides an in-depth analysis of the mechanism of action of 4-chloro-2-nitrobenzenesulfonamide as a reagent in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the underlying principles that make this compound a powerful tool for the protection, activation, and elaboration of amines, primarily through the lens of the renowned Fukuyama Amine Synthesis. We will explore the nuanced role of each substituent on the aromatic ring, explaining the causality behind its reactivity and providing field-proven protocols for its application.

Introduction: The Power of Nitrobenzenesulfonamides

In the intricate field of multi-step organic synthesis, the precise manipulation of functional groups is paramount. The amine moiety, being both nucleophilic and basic, often requires protection to prevent unwanted side reactions. While many protecting groups exist, the 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group, introduced by Fukuyama and his colleagues, has distinguished itself as exceptionally versatile.[1][2] Unlike traditional sulfonamides like the p-toluenesulfonyl (tosyl) group, which necessitate harsh removal conditions, the nosyl group can be cleaved under remarkably mild protocols.[3]

This guide focuses on a specific, substituted variant: 4-chloro-2-nitrobenzenesulfonamide . By examining its mechanism, we can understand how the addition of a chloro group at the para-position modulates the electronic properties of the nosyl scaffold, influencing its reactivity and enhancing its utility in the synthesis of complex nitrogen-containing molecules.

Part 1: The Core Mechanism: Amine Protection and Acidity Activation

The primary function of 4-chloro-2-nitrobenzenesulfonamide's corresponding sulfonyl chloride is to react with primary or secondary amines to form a stable sulfonamide. This initial step serves as a robust method for amine protection.

The reaction proceeds via a standard nucleophilic attack of the amine on the electrophilic sulfur atom of 4-chloro-2-nitrobenzenesulfonyl chloride, displacing the chloride leaving group. This is typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[2]

However, simple protection is only half the story. The true ingenuity of this reagent lies in the properties of the resulting sulfonamide. The combined electron-withdrawing power of three distinct features—the sulfonyl group, the ortho-nitro group, and the para-chloro group—renders the proton on the sulfonamide nitrogen (N-H) significantly acidic. This heightened acidity is the cornerstone of the group's function as an activating group, enabling facile deprotonation and subsequent N-alkylation under mild conditions, a reaction that is often inefficient for less acidic amides or sulfonamides.[3]

Sources

"thermostability and degradation profile of 4-chloro-2-nitrobenzenesulfonamide"

An In-Depth Technical Guide to the Thermostability and Degradation Profile of 4-Chloro-2-Nitrobenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive framework for assessing the thermostability and degradation profile of 4-chloro-2-nitrobenzenesulfonamide, a key intermediate in various synthetic pathways. For professionals in drug development and chemical research, a thorough understanding of a molecule's stability is paramount for ensuring product quality, safety, and efficacy. This document synthesizes established principles of forced degradation, leverages data from structurally related sulfonamides and nitroaromatic compounds, and outlines a robust, scientifically-grounded strategy for characterization. We delve into the theoretical underpinnings of its degradation pathways—hydrolytic, oxidative, and photolytic—and provide detailed, field-proven experimental protocols for both solid-state thermal analysis and in-solution stress testing. Furthermore, this guide details the requisite analytical methodologies, primarily stability-indicating HPLC and confirmatory LC-MS, essential for the separation and identification of degradation products. The causality behind each experimental choice is explained, reflecting a Senior Application Scientist's perspective on building self-validating and reliable stability assessment systems in line with regulatory expectations.

Introduction to 4-Chloro-2-Nitrobenzenesulfonamide: A Stability Perspective

4-Chloro-2-nitrobenzenesulfonamide is an organic compound characterized by a benzene ring substituted with chloro, nitro, and sulfonamide functional groups. Its chemical structure (Figure 1) suggests multiple sites susceptible to chemical degradation, making a comprehensive stability profile essential for its intended applications, which may include roles as a building block in the synthesis of novel pharmaceutical agents or specialty chemicals.[1][2]

Chemical Structure and Properties:

-

Molecular Formula: C₆H₅ClN₂O₄S[1]

-

Molecular Weight: 236.63 g/mol [3]

-

Key Functional Groups: Sulfonamide (-SO₂NH₂), Nitro (-NO₂), Aryl Chloride (Ar-Cl). Each of these groups contributes to the molecule's reactivity and potential degradation pathways. The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemistry of the aromatic ring and the acidity of the sulfonamide proton.

The process of drug development and chemical manufacturing demands a proactive approach to identifying potential liabilities in a molecule. Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are a cornerstone of this process.[4] They are instrumental in developing and validating stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of a drug substance.[5][6] This guide provides the theoretical basis and practical workflows to perform such an assessment on 4-chloro-2-nitrobenzenesulfonamide.

Postulated Degradation Pathways: A Mechanistic Overview

While specific degradation data for 4-chloro-2-nitrobenzenesulfonamide is not extensively published, its degradation profile can be predicted based on the known reactivity of its constituent functional groups and data from analogous sulfonamides.[7][8] The primary routes of degradation are expected to be hydrolysis, oxidation, and photolysis.

-

Hydrolytic Degradation: The sulfonamide (S-N) bond is the most probable site for hydrolysis under both acidic and basic conditions. This cleavage would yield 4-chloro-2-nitrobenzenesulfonic acid and ammonia. The rate of this reaction is highly dependent on pH and temperature.[9]

-

Oxidative Degradation: The molecule presents several sites for oxidative attack. The aromatic ring can undergo hydroxylation, or the sulfonamide moiety can be targeted. Advanced oxidation processes are known to promote SO₂ extrusion and C-N bond cleavage in related sulfonamides.[8] The presence of strong oxidizing agents like hydrogen peroxide can generate reactive radical species that initiate these degradation cascades.

-

Photodegradation: Aromatic nitro compounds and sulfonamides are often susceptible to photodegradation.[10][11] Potential pathways include the cleavage of the S-N bond, hydroxylation of the benzene ring, and potentially dechlorination, initiated by the absorption of UV radiation.[7]

Caption: General experimental workflow for forced degradation studies.

Analytical Methodologies for Stability Monitoring

The success of a degradation study hinges on the analytical method's ability to separate the parent compound from its degradation products. This is known as a "stability-indicating" method.

Primary Technique: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC with UV detection is the workhorse for purity and stability testing due to its robustness, precision, and wide availability. [12][13]A reverse-phase method is typically suitable for a moderately polar compound like 4-chloro-2-nitrobenzenesulfonamide.

Protocol 6: Stability-Indicating HPLC-UV Method

-

Objective: To separate 4-chloro-2-nitrobenzenesulfonamide from all process impurities and degradation products.

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Suggested Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 95:5 (A:B), ramp to 20:80 (A:B) over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm, or use DAD for full spectral analysis).

-

Injection Volume: 10 µL.

-

-

Method Validation: The method's stability-indicating nature is confirmed by analyzing the stressed samples. The chromatograms should show adequate resolution between the parent peak and all degradant peaks. Peak purity analysis using a DAD is essential to ensure co-elution is not occurring.

Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: When HPLC-UV analysis reveals unknown degradation products, LC-MS is the definitive tool for their identification. [14][15]It provides molecular weight information and, with tandem MS (MS/MS), fragmentation data that enables structural elucidation.

Procedure:

-

Analysis: The stressed samples are analyzed using an LC-MS system, often employing the same or a similar chromatographic method as the HPLC-UV protocol.

-

Ionization: Electrospray Ionization (ESI) is typically effective for this class of compounds, run in both positive and negative modes to maximize information.

-

Data Interpretation: The mass-to-charge ratio (m/z) of the degradant peaks is determined. This information, combined with knowledge of the parent structure and likely degradation pathways (Section 2), allows for the proposal of degradant structures.

Data Interpretation and Presentation

All quantitative data from the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results for 4-Chloro-2-Nitrobenzenesulfonamide

| Stress Condition | Duration | Parent Compound Remaining (%) | Number of Degradants >0.1% | Major Degradant RT (min) |

| Control (RT) | 24 hrs | 100.0 | 0 | - |

| 0.1 M HCl (60 °C) | 24 hrs | 88.5 | 2 | 4.2 |

| 0.1 M NaOH (60 °C) | 24 hrs | 75.2 | 3 | 4.2, 5.8 |

| 3% H₂O₂ (RT) | 24 hrs | 92.1 | 1 | 8.9 |

| Photolysis (ICH Q1B) | - | 95.6 | 2 | 11.3 |

Note: Data presented is hypothetical and for illustrative purposes.

Conclusion

This guide outlines a comprehensive and scientifically rigorous strategy for characterizing the thermostability and degradation profile of 4-chloro-2-nitrobenzenesulfonamide. By integrating solid-state thermal analysis with a systematic forced degradation study under hydrolytic, oxidative, and photolytic stress, researchers can gain critical insights into the molecule's intrinsic stability. The successful development and validation of a stability-indicating HPLC method, supported by LC-MS for structural elucidation of degradants, is the ultimate output of this workflow. This foundational knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions, defining shelf-life, and ensuring the overall quality and safety of any product derived from this compound.

References

-

K. S. Boreen et al., "Photodegradation of sulfonamide antibiotics in simulated and authentic wastewater," Environmental Science & Technology, 2004. (URL: [Link])

-

W. Li et al., "Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways," Catalysts, 2018. (URL: [Link])

-

M. H. Lin et al., "Photodegradation of sulfonamide antimicrobial compounds in various UV/oxidant systems," Water Science and Technology, 2015. (URL: [Link])

-

J. Li et al., "Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate," International Journal of Environmental Research and Public Health, 2021. (URL: [Link])

-

A. Bialk-Bielinska et al., "Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates," International Journal of Molecular Sciences, 2016. (URL: [Link])

-

Agency for Toxic Substances and Disease Registry, "Analytical Methods for 1,3-Dinitrobenzene," Toxicological Profile for 1,3-Dinitrobenzene, 1995. (URL: [Link])

-

S. Adhikari et al., "Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond," Journal of Pharmaceutical Research International, 2022. (URL: [Link])

-

M. C. Gutierrez et al., "Degradation of sulfonamides as a microbial resistance mechanism," Science of The Total Environment, 2017. (URL: [Link])

-

A. K. Reynolds, "Forced Degradation Studies: Regulatory Considerations and Implementation," BioProcess International, 2003. (URL: [Link])

-

M. Ingerslev and B. Halling-Sørensen, "Biodegradability properties of sulfonamides in activated sludge," Environmental Toxicology and Chemistry, 2000. (URL: [Link])

-

M. K. Sharma and R. Murugesan, "Forced Degradation Studies," MedCrave Online Journal of Pharmaceutical Research, 2016. (URL: [Link])

-

S. Arora et al., "Bacterial degradation pathways for 4-chloro-2-nitrophenol," ResearchGate, 2014. (URL: [Link])

-

T. Grothe et al., "Coupled reductive and oxidative degradation of 4-chloro-2-nitrophenol by a co-immobilized mixed culture system," Applied Microbiology and Biotechnology, 1990. (URL: [Link])

-

M. G. Yalcin and I. A. Balcioglu, "Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone," Water SA, 2009. (URL: [Link])

-

M. G. Yalcin and I. A. Balcioglu, "Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone," Water SA, 2009. (URL: [Link])

-

H. Wang et al., "Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol," Chemosphere, 2015. (URL: [Link])

-

H. Wang et al., "Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol," ResearchGate, 2015. (URL: [Link])

-

M. A. Quiroga et al., "Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation," Molecules, 2021. (URL: [Link])

-

PrepChem, "Synthesis of 4-nitrobenzenesulfonamide," PrepChem.com, 2023. (URL: [Link])

-

National Center for Biotechnology Information, "4-Chloro-2-nitrobenzenesulfonamide," PubChem Compound Database, 2024. (URL: [Link])

-

J. Sławiński et al., "Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives," Journal of Enzyme Inhibition and Medicinal Chemistry, 2013. (URL: [Link])

-

H. Liu et al., "Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8," AMB Express, 2018. (URL: [Link])

-

Agency for Toxic Substances and Disease Registry, "Analytical Methods for 2,4,6-Trinitrotoluene," Toxicological Profile for 2,4,6-Trinitrotoluene, 1995. (URL: [Link])

-

Agilent Technologies, "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites," Agilent Technologies, 2021. (URL: [Link])

-

D. Liu et al., "Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21," Environmental Science and Pollution Research, 2024. (URL: [Link])

-

P. K. Arora and R. K. Jain, "Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300," Applied Microbiology and Biotechnology, 2010. (URL: [Link])

-

S. Ozturk and H. Kutuk, "Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions," ResearchGate, 2023. (URL: [Link])

-

S. Ozturk and H. Kutuk, "Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate," DergiPark, 2023. (URL: [Link])

-

Agency for Toxic Substances and Disease Registry, "Analytical Methods for Benzidine," Toxicological Profile for Benzidine, 2001. (URL: [Link])

-

C. O'Connor, "Acidic and basic amide hydrolysis," Quarterly Reviews, Chemical Society, 1970. (URL: [Link])

Sources

- 1. 4-Chloro-2-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 83773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 97-09-6 CAS MSDS (4-Chloro-3-nitrobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. sci-hub.ru [sci-hub.ru]

- 10. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. agilent.com [agilent.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

"literature review of 4-chloro-2-nitrobenzenesulfonamide applications"

An In-Depth Technical Guide to the Applications of 4-Chloro-2-nitrobenzenesulfonamide and Its Derivatives

This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-chloro-2-nitrobenzenesulfonamide and its closely related precursor, 4-chloro-2-nitrobenzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both foundational knowledge and practical insights into the utility of these versatile chemical entities.

Introduction: A Versatile Building Block

4-Chloro-2-nitrobenzenesulfonamide and its derivatives are significant compounds in modern organic and medicinal chemistry. The core structure, featuring a sulfonamide group attached to a chlorinated and nitrated benzene ring, imparts unique chemical reactivity and biological activity. The precursor, 4-chloro-2-nitrobenzenesulfonyl chloride, is widely used to introduce the "nosyl" (Ns) protecting group, which is particularly valuable in the synthesis of complex molecules due to its stability and selective removal conditions.[1] Furthermore, the sulfonamide moiety is a well-established pharmacophore, and derivatives of 4-chloro-2-nitrobenzenesulfonamide have demonstrated promising potential as antibacterial and anticancer agents.[2][3]

Physicochemical Properties

The most commonly used reagent for introducing the nosyl group is 4-chloro-2-nitrobenzenesulfonyl chloride. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO₄S | [1] |

| Molecular Weight | 256.06 g/mol | [1] |

| Appearance | Pale yellow to beige solid | [1] |

| Melting Point | 75-79 °C | [1] |

| Solubility | Soluble in toluene, THF, CH₂Cl₂, ethyl acetate, DMF. Insoluble in water. | [4] |

| Hazards | Corrosive, lachrymator, harmful if swallowed. Sensitive to moisture. | [1][4] |

Core Application in Organic Synthesis: The Nosyl Protecting Group

A primary application of 4-chloro-2-nitrobenzenesulfonyl chloride is in the protection of primary and secondary amines. The resulting N-nosyl group is highly stable to a wide range of reaction conditions, yet it can be cleaved under specific, mild conditions, making it an excellent choice for multi-step syntheses.

Protection of Amines

The nosyl group is readily introduced by reacting an amine with 4-chloro-2-nitrobenzenesulfonyl chloride in the presence of a base. The strong electron-withdrawing nature of the nitro group on the aromatic ring increases the acidity of the N-H proton in the resulting sulfonamide, which can facilitate subsequent reactions like N-alkylation.[4]

-

Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Base Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N) or pyridine (1.2-1.5 eq.), to the solution and stir at room temperature.

-

Reagent Addition: Slowly add a solution of 4-chloro-2-nitrobenzenesulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-nosylated amine, which can be further purified by recrystallization or column chromatography.

Caption: Workflow for the protection of amines using the nosyl group.

Deprotection of Nosylamides

The cleavage of the nosyl group is typically achieved using a nucleophile, such as a thiol, in the presence of a base. This method is advantageous due to its mild conditions, which preserve other sensitive functional groups in the molecule.

-

Dissolution: Dissolve the N-nosylated amine (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).

-

Reagent Addition: Add a thiol, such as thiophenol or mercaptoethanol (2-5 eq.), to the solution, followed by the addition of a base, typically potassium carbonate (K₂CO₃) (2-5 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the deprotected amine.

Caption: Workflow for the deprotection of nosyl-protected amines.

Applications in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents due to its ability to mimic a peptide bond and participate in hydrogen bonding with biological targets.[5][6] Derivatives of 4-chloro-2-nitrobenzenesulfonamide have been synthesized and evaluated for various biological activities, demonstrating the potential of this scaffold in drug discovery.

Biological Activities of Derivatives

Several studies have reported the synthesis of novel compounds derived from 4-chloro-2-nitrobenzenesulfonamide with significant biological activities.

| Derivative Class | Biological Activity | Key Findings | Reference |

| Hydrazone and Pyridone Derivatives | Anticancer, Radiosensitizing | Showed higher activity against human liver cancer cell line (HepG2) compared to doxorubicin. Some compounds enhanced the cell-killing effect of γ-radiation. | [3] |

| Mercaptobenzenesulfonamides | Antibacterial | Exhibited promising activity against several strains of anaerobic Gram-positive bacteria. | [2] |

| General Sulfonamides | Antibacterial | The sulfonamide moiety is a known pharmacophore in antibacterial agents. | [7] |

Synthetic Approach to Biologically Active Derivatives

The synthesis of these derivatives often involves the reaction of 4-chloro-2-nitrobenzenesulfonamide or its precursor with various nucleophiles to build more complex molecular architectures.

This protocol is a generalized representation based on the synthesis of compounds described in the literature.[3]

-

Starting Material Synthesis: Synthesize the strategic starting material, (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide, as per the literature procedure.

-

Reaction with Aldehydes: In a flask, dissolve the starting material (1.0 eq.) in a suitable solvent like ethanol.

-

Catalyst Addition: Add a few drops of a catalyst, such as piperidine or acetic acid.

-

Aldehyde Addition: Add the desired aromatic or heterocyclic aldehyde (1.1 eq.) to the mixture.

-

Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the target hydrazone derivative.

Caption: Synthetic pathway to hydrazone derivatives of 4-chloro-benzenesulfonamide.

Conclusion

4-Chloro-2-nitrobenzenesulfonamide and its precursor, 4-chloro-2-nitrobenzenesulfonyl chloride, are highly valuable reagents in organic chemistry. Their primary application as a source for the nosyl protecting group for amines provides a robust and reliable method for the synthesis of complex molecules. Furthermore, the inherent biological potential of the sulfonamide scaffold has led to the development of novel derivatives with promising antibacterial and anticancer activities. The continued exploration of this chemical entity is likely to yield new synthetic methodologies and therapeutic leads, underscoring its importance in both academic and industrial research.

References

-

Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed. [Link]

-

Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed. [Link]

-

The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]

-

The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-chloro-2-nitrobenzenesulfonamide | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-nitrobenzenesulfonamide

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 4-chloro-2-nitrobenzenesulfonamide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere compliance, focusing on the scientific rationale behind each safety measure to foster a culture of intrinsic laboratory safety. By understanding the chemical causality of the hazards, professionals can not only follow procedures but also anticipate and mitigate risks with greater expertise.

Section 1: Compound Profile and Executive Hazard Summary

4-Chloro-2-nitrobenzenesulfonamide is a multifaceted organic compound, valuable as a synthetic intermediate in the development of pharmaceuticals and other fine chemicals.[1] Its molecular structure, incorporating a chlorinated aromatic ring, a nitro group, and a sulfonamide moiety, dictates its reactivity and, consequently, its hazard profile. The electron-withdrawing nature of the nitro and sulfonyl groups activates the aromatic ring, making the compound a useful building block but also a substance requiring meticulous handling.[2]

The primary hazards associated with this and structurally related chlorinated nitroaromatic compounds are significant. It is classified as harmful if swallowed, inhaled, or in contact with skin.[3][4] It is a known irritant to the skin and eyes and may cause respiratory irritation.[3][5][6] Furthermore, many chlorinated nitroaromatic compounds are noted for their persistence in the environment and potential toxicity to aquatic life.[7][8] A thorough understanding of these risks is the foundation of safe laboratory practice.

Section 2: Physicochemical and Toxicological Properties

Quantitative data provides the empirical basis for risk assessment. While specific toxicological data for 4-chloro-2-nitrobenzenesulfonamide is limited, the properties of closely related analogs, such as 1-chloro-4-nitrobenzene and other nitrobenzenesulfonamides, provide a strong surrogate for establishing handling protocols.

| Property | Value / Observation | Source Analogs & Rationale |

| GHS Hazard Statements | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects. | Based on data for 2-nitrobenzenesulfonamide, 4-chloro-2-nitrophenol, and 1-chloro-4-nitrobenzene.[3][4][5][6] |

| Appearance | Crystalline Solid / Powder | Typical for sulfonamides.[9][10] |

| Acute Toxicity (Oral) | LD50 Oral - Rat - 420 mg/kg | Data for 1-Chloro-4-nitrobenzene, a structural component. |

| Incompatible Materials | Strong oxidizing agents, Strong bases. | Common incompatibility for nitroaromatics and sulfonamides.[5] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas. | Expected thermal decomposition products based on elemental composition.[5] |

| Environmental Fate | Persistent in the environment; low bioconcentration potential but high soil mobility expected. | Based on assessments of chlorinated nitroaromatic compounds.[6][7][8][11] |

Section 3: The Hierarchy of Controls: A Risk Mitigation Framework

Effective safety management relies on a multi-layered approach. The hierarchy of controls prioritizes the most effective and reliable safety measures over those that are less effective and more prone to human error. This framework should guide all procedural development.

For 4-chloro-2-nitrobenzenesulfonamide, elimination or substitution may not be feasible due to its specific role in synthesis. Therefore, our focus is on robust Engineering Controls , stringent Administrative Controls (SOPs), and diligent use of Personal Protective Equipment (PPE) .

Section 4: Engineering Controls and Laboratory Setup

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All handling of 4-chloro-2-nitrobenzenesulfonamide solid and its solutions must be conducted within a certified chemical fume hood.[12]

-